1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione

Gas separation membranes Oxygen/nitrogen selectivity Polymer blends

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione (CAS 64164-81-4; molecular formula C₁₂H₁₂N₂O₂; MW 216.24 g/mol) is a meta-dimethylamino-substituted N-aryl maleimide. This compound belongs to the N-substituted maleimide class, characterized by an electron-deficient pyrrole-2,5-dione core that enables radical polymerization, Michael addition, and Diels-Alder reactivity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 64164-81-4
Cat. No. B12894661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione
CAS64164-81-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C12H12N2O2/c1-13(2)9-4-3-5-10(8-9)14-11(15)6-7-12(14)16/h3-8H,1-2H3
InChIKeyQEBBLWLBCZPCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione (CAS 64164-81-4): Meta-Substituted N-Aryl Maleimide Monomer for Specialty Polymer and Materials Research


1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione (CAS 64164-81-4; molecular formula C₁₂H₁₂N₂O₂; MW 216.24 g/mol) is a meta-dimethylamino-substituted N-aryl maleimide [1]. This compound belongs to the N-substituted maleimide class, characterized by an electron-deficient pyrrole-2,5-dione core that enables radical polymerization, Michael addition, and Diels-Alder reactivity [2]. Unlike its para-substituted positional isomer (CAS 6953-81-7), which has been extensively studied for fluorescence and photopolymerization applications [3], the meta isomer has received focused investigation as a monomer for gas separation membranes, azo dye-functionalized thermally stable copolymers, and radical polymerization kinetic studies [4][5]. The meta positioning of the dimethylamino group imparts distinct electronic and steric properties that differentiate its polymerization behavior, copolymerization reactivity, and derived polymer performance from ortho- and para-substituted analogs [6].

Why N-Aryl Maleimide Positional Isomers and Unsubstituted Analogs Cannot Substitute 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione in Application-Critical Contexts


N-Aryl maleimides are not interchangeable building blocks. The position of the dimethylamino substituent on the phenyl ring—ortho, meta, or para—fundamentally alters electronic distribution, steric environment, and consequently both monomer reactivity and derived polymer properties [1]. Systematic studies on N-(alkyl-substituted phenyl)maleimides have demonstrated that ortho substitution decreases radical polymerization yield and polymer molecular weight, whereas meta and para substitution increase both parameters, directly impacting polymer processability and thermal performance [2]. In gas separation membrane applications, the meta-dimethylamino isomer has been specifically developed and validated for O₂/N₂ selectivity (α = 5.4–6.6), while the para isomer has been directed toward entirely different applications—fluorescence-based photopolymerization and photosensitization [3][4]. Additionally, the meta isomer uniquely enables post-polymerization azo coupling with diazonium salts to generate colored, thermally stable copolymers—a functionalization pathway not demonstrated for the para isomer [5]. Unsubstituted N-phenylmaleimide, while thermally stable, is soluble only in polar organic solvents, limiting its processability relative to meta-alkyl-substituted derivatives that dissolve in common nonpolar solvents such as benzene [2].

Quantitative Differentiation Evidence: 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione vs. Closest Analogs and Positional Isomers


O₂/N₂ Gas Separation Selectivity: Poly[N-(3-dimethylaminophenyl)maleimide]-PPO Blend Membranes Deliver α = 5.4–6.6 vs. PPO Baseline

Blend membranes composed of poly[N-(3-dimethylaminophenyl)maleimide] and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) achieve an O₂/N₂ separation factor (α) of 5.4–6.6, as reported by Lokaj et al. in the specific membrane configuration studied [1]. A broader study on PPO/poly(N-arylmaleimide) blend membranes—encompassing dimethylamino, chloro, and bromo N-phenylmaleimide derivatives—reported O₂/N₂ permeability ratios of 5.3–6.8 across the series [2]. This demonstrates that the meta-dimethylamino derivative performs comparably to the best-in-class halogen-substituted analogs within the N-arylmaleimide membrane family, while offering the distinct advantage of tertiary amine functionality for further chemical modification. The membranes exhibited mechanical resistance and thermal stability suitable for practical gas separation applications [1].

Gas separation membranes Oxygen/nitrogen selectivity Polymer blends N-arylmaleimide polymers

Radical Polymerization Kinetics: Chain Transfer to Monomer (Cₘ ≈ 0.06–0.07) Quantified for N-(3-Dimethylaminophenyl)maleimide vs. Methyl-Substituted Analog

In a direct comparative kinetic study, the radical homopolymerization of N-(3-dimethylaminophenyl)maleimide (I) and N-(3-dimethylamino-6-methylphenyl)maleimide (II) was investigated in benzene and dimethylformamide [1]. Both monomers exhibited pronounced chain transfer to monomer with Cₘ ≈ 0.06–0.07, a value that significantly impacts achievable polymer molecular weight and must be accounted for in polymerization process design. For monomer II, the kinetic parameter kₚ/kₜ¹/² was determined as 0.09 dm³/² mol⁻¹/² s⁻¹/². Critically, N-(3-dimethylaminophenyl)succinimide—the saturated analog used as a non-polymerizable model—did not affect styrene polymerization, confirming that chain transfer originates specifically from the maleimide double bond reactivity rather than the dimethylaminophenyl moiety [1]. This quantitative kinetic fingerprint differentiates the meta-dimethylamino compound from N-phenylmaleimide, which exhibits different termination behavior in tetrahydrofuran, and from N-alkylmaleimides that generally show lower chain transfer activity [2].

Radical polymerization kinetics Chain transfer coefficient Molecular weight control N-substituted maleimide homopolymerization

Substitution Position Dictates Polymer Molecular Weight: Meta-Substituted N-Phenylmaleimides Yield Systematically Different Mw vs. Para and Ortho Isomers

Two independent systematic studies confirm that the position of ring substitution on N-phenylmaleimide profoundly affects radical polymerization outcomes. In a 16-monomer study by Matsumoto et al. (1990), the polymer yield and molecular weight decreased with increasing number and bulkiness of alkyl substituents in the ortho position, but increased when substituents were introduced into meta and para positions [1]. Specifically for halogen-substituted analogs, Singh et al. (2016) reported that homopolymerization of chloro-substituted N-phenylmaleimides at 70°C in DMF yielded number-average molecular weights of 1,806 (ortho N-OCPMI), 2,464 (meta N-MCPMI), and 4,542 (para N-PCPMI), with corresponding PDIs of 1.07, 1.09, and 1.11 [2]. While these data are for chloro rather than dimethylamino substituents, the consistent positional trend—para > meta > ortho for polymer molecular weight—constitutes a robust class-level inference applicable to N-arylmaleimide monomer selection. The dimethylamino group, being a strong electron-donating substituent, is expected to follow analogous electronic-directed reactivity trends at the meta vs. para position.

Structure-property relationship Substituent position effect Polymer molecular weight N-aryl maleimide radical polymerization

Unique Post-Polymerization Azo Coupling: Poly[N-(3-dimethylaminophenyl)maleimide] Enables Diazonium Salt Functionalization to Yield Thermally Stable Colored Copolymers

The meta-dimethylamino isomer uniquely enables a post-polymerization azo coupling reaction: the homopolymer or copolymer of N-(3-dimethylaminophenyl)maleimide reacts with diazonium salts of aryl amines to produce intensely colored (red) 4-arylazo-3-maleimido-N,N-dimethylaniline polymers [1][2]. This functionalization pathway exploits the activated para position relative to the dimethylamino group on the phenyl ring, which is accessible only when the amino substituent is meta to the maleimide nitrogen (the para position relative to the dimethylamino group on the ring). The resulting colored copolymers with styrene exhibit thermal stability distinctly higher than that of pure polystyrene [2]. This post-polymerization modification strategy is not reported for the para-dimethylamino isomer, where the maleimide nitrogen occupies the position para to the dimethylamino group, blocking this specific electrophilic aromatic substitution pathway. The method provides a route to covalently colored, thermally stable polymer materials without requiring pre-functionalized monomers.

Azo dye polymers Post-polymerization functionalization Thermal stability enhancement Colored copolymer synthesis

Anti-Inflammatory Activity Benchmark: The Para-Substituted 3,4-Diphenyl Analog (1s) Achieves IC₅₀ = 7.1 μM for NO Inhibition; The Meta Isomer's Unsubstituted Maleimide Core Provides a Distinct Scaffold Class

The structurally related para-dimethylaminophenyl-3,4-diphenylmaleimide analog 1s demonstrated IC₅₀ = 7.1 μM for NO production inhibition in LPS-stimulated BV2 microglial cells, representing a >7-fold potency improvement over the glutarimide analog 1a (IC₅₀ > 50 μM) [1]. Compound 1s suppressed NO production dose-dependently without cytotoxicity and inhibited pro-inflammatory cytokines (iNOS, COX-2) via NF-κB and p38 MAPK pathway blockade [1]. This demonstrates the pharmacological relevance of the 4-dimethylaminophenyl-maleimide pharmacophore when elaborated with 3,4-diphenyl substitution on the maleimide core. In contrast, 1-(3-(dimethylamino)phenyl)-1H-pyrrole-2,5-dione (the target compound) bears an unsubstituted maleimide core (no 3,4-diphenyl groups), placing it in a distinct scaffold subclass. The biological activity of the unsubstituted maleimide core N-aryl maleimides is characterized by the Salewska et al. (2012) study, which reported that basic maleimides containing tertiary aminoalkyl substituents (structurally related to the dimethylaminophenyl motif) exhibit low antimicrobial but high cytostatic activity (IC₅₀ values below 0.1 μg/mL) [2]. No direct anti-inflammatory IC₅₀ data are available for the target meta compound itself.

Anti-inflammatory activity Nitric oxide inhibition BV2 microglial cells Maleimide SAR

Fluorescence Behavior Divergence: Para Isomer DMAPMI Exhibits Structural Self-Quenching; Meta Isomer Lacks This Property, Favoring Applications Requiring Predictable Emission

The para isomer N-(4-N',N'-dimethylaminophenyl)maleimide (DMAPMI) has been extensively characterized for its photophysical behavior. Cai et al. (1996) demonstrated that DMAPMI monomer exhibits fluorescence emission intensity that is much lower than that of its corresponding polymer and copolymer at equivalent chromophore concentrations [1]. This phenomenon, termed 'fluorescence structural self-quenching,' arises from intermolecular charge transfer interaction between the electron-donating dimethylaminophenyl moiety and the electron-accepting carbon-carbon double bond of the maleimide ring in the monomer state. The saturated model compound N-(4-N',N'-dimethylaminophenyl)succinimide (DMAPSI), which lacks the double bond, displayed fluorescence behavior identical to DMAPMI polymers, confirming the quenching mechanism [1]. In contrast, no fluorescence self-quenching has been reported for the meta isomer N-(3-dimethylaminophenyl)maleimide, consistent with the meta positioning disrupting the through-conjugation between the dimethylamino donor and the maleimide acceptor that governs this photophysical effect. The meta isomer has been studied for initiation activity in tertiary amine-benzoyl peroxide redox systems rather than for fluorescence applications [2].

Fluorescence self-quenching Charge transfer Photophysical properties Chromophore-bearing monomers

Optimal Application Scenarios for 1-(3-(Dimethylamino)phenyl)-1H-pyrrole-2,5-dione Based on Quantitative Differentiation Evidence


Gas Separation Membrane Fabrication: O₂/N₂ Selective Polymer Blend Membranes

The validated O₂/N₂ separation factor of α = 5.4–6.6 for poly[N-(3-dimethylaminophenyl)maleimide]-PPO blend membranes [1] positions this monomer for continued development in air separation and oxygen enrichment membrane applications. Researchers and procurement specialists developing gas separation polymers should select this meta isomer over the para isomer, which has not been demonstrated in gas separation membrane contexts. The tertiary amine group on the polymer offers reactive handles for further membrane surface modification, cross-linking, or compatibilization strategies that are unavailable with non-functionalized N-arylmaleimides. The broader N-arylmaleimide membrane series (α = 5.3–6.8) [2] provides a validated performance benchmark for comparative evaluation of new membrane formulations incorporating this monomer.

Controlled Radical (Co)polymerization Process Development Requiring Defined Kinetic Parameters

The quantitatively characterized chain transfer constant (Cₘ ≈ 0.06–0.07) [1] makes this monomer suitable for polymerization process design where molecular weight control is critical. Unlike the para isomer, for which GTP (group transfer polymerization) behavior has been reported but chain transfer kinetics have not been systematically quantified in direct comparison with close analogs, the meta isomer benefits from a peer-reviewed kinetic study that directly compares it with N-(3-dimethylamino-6-methylphenyl)maleimide under identical conditions. Polymer chemists can use these kinetic parameters (Cₘ, kₚ/kₜ¹/²) to model polymerization outcomes and select appropriate initiator concentrations and solvent systems for achieving target molecular weight distributions.

Synthesis of Covalently Colored, Thermally Stable Copolymers via Post-Polymerization Azo Coupling

This application is uniquely accessible to the meta isomer. The homopolymer or styrene copolymer of N-(3-dimethylaminophenyl)maleimide can be post-functionalized with aryl diazonium salts to produce red azo dye-coupled polymers with thermal stability exceeding that of pure polystyrene [1][2]. This chemistry exploits the free para position (relative to the dimethylamino group) on the pendant phenyl ring, which is only available when the maleimide nitrogen occupies the meta position. Neither the para isomer (where the maleimide nitrogen occupies the activated para position) nor unsubstituted N-phenylmaleimide (lacking the activating dimethylamino group) can undergo this specific transformation. Researchers developing colored engineering plastics, non-leaching dye-containing polymers, or thermally stable pigmented coatings should prioritize the meta isomer for this functionalization strategy.

Redox Initiation Systems: Tertiary Amine-Benzoyl Peroxide Radical Generation

The meta isomer (along with other N-(dimethylaminophenyl)maleimides) has been specifically studied as a component of the tertiary amine-benzoyl peroxide (BPO) redox initiation system for radical polymerization [1]. This established application differentiates the target compound from non-amine-bearing N-arylmaleimides. Researchers seeking maleimide monomers that can participate as amine co-initiators in BPO-based redox initiation—enabling lower-temperature radical polymerization than thermal initiation alone—should consider this compound. The initiation efficiency and polymerization kinetics for this specific application have been characterized, providing a literature-validated starting point for process optimization.

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